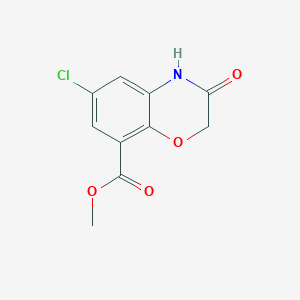

6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester

Description

6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester (CAS: 123040-75-5) is a benzoxazine derivative with a molecular formula of C₁₀H₈ClNO₄ and a molecular weight of 241.63 g/mol. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of Azasetron, a 5-HT₃ receptor antagonist used to manage chemotherapy-induced nausea. Structurally, it features a benzoxazine core substituted with a chlorine atom at position 6, a ketone group at position 3, and a methyl ester at position 6. The compound is commercially available from suppliers such as Santa Cruz Biotechnology (sc-397522, $300.00/1 g), Toronto Research Chemicals (TRC C365275), and Shanghai Aladdin Biochemical Technology (C728073-2g).

Properties

IUPAC Name |

methyl 6-chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4/c1-15-10(14)6-2-5(11)3-7-9(6)16-4-8(13)12-7/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSWKMQEDQRHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563850 | |

| Record name | Methyl 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-75-5 | |

| Record name | Methyl 6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,4-Benzoxazine-8-carboxylic acid, 6-chloro-3,4-dihydro-3-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester typically involves the reaction of 6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of

Biological Activity

6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester (CAS Number: 123040-75-5) is a compound of significant interest in medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly azasetron, a serotonin receptor antagonist. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 241.63 g/mol

- CAS Number : 123040-75-5

- Structure : The compound features a benzoxazine ring with a chloro substituent and a carboxylic acid methyl ester functional group.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazine compounds exhibit antimicrobial properties. Specifically, the benzoxazine framework has been associated with activity against a range of bacterial strains. For instance, compounds related to 6-Chloro-3,4-dihydro-3-oxo derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-Chloro derivative | Staphylococcus aureus | 7.23 |

| 6-Chloro derivative | Escherichia coli | 11.7 |

Antioxidant Activity

The antioxidant capacity of benzoxazine derivatives has also been explored. These compounds are believed to scavenge free radicals, thereby reducing oxidative stress in biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been utilized to quantify this activity, with results indicating that the compound exhibits significant free radical scavenging ability.

Serotonin Receptor Binding

One of the notable pharmacological actions of 6-Chloro-3,4-dihydro derivatives is their interaction with serotonin receptors. Research indicates that these compounds can act as antagonists at the serotonin 5-HT3 receptor, which is implicated in various physiological processes including nausea and anxiety. The binding affinity of these compounds has been quantified using competitive binding assays.

| Compound | Receptor | Binding Affinity (K, nM) |

|---|---|---|

| 6-Chloro derivative | 5-HT3 | 0.051 |

The biological activity of 6-Chloro-3,4-dihydro derivatives is largely attributed to their structural characteristics that facilitate interaction with biological targets. The presence of the chloro group and the carboxylic acid moiety enhances their ability to form hydrogen bonds and interact with receptor sites.

Case Studies

- Antibacterial Efficacy : A study demonstrated that synthesized benzoxazine derivatives exhibited potent antibacterial activity against E. coli and S. aureus, highlighting their potential as therapeutic agents in treating bacterial infections.

- Antioxidant Properties : In vitro assays showed that these compounds could significantly reduce oxidative stress markers in cell cultures exposed to oxidative agents.

- Serotonin Receptor Antagonism : Experimental models using rodents indicated that administration of these compounds led to reduced vomiting reflexes, suggesting their utility in managing chemotherapy-induced nausea.

Scientific Research Applications

The compound 6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester (CAS Number: 123040-75-5) has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, synthetic organic chemistry, and material science.

Physical Properties

- Appearance : Typically a white to off-white solid

- Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO)

Medicinal Chemistry

This compound is primarily recognized as an intermediate in the synthesis of Azasetron , a drug used for its antiemetic properties. The compound's structure allows for modifications that enhance the pharmacological profile of derivatives aimed at treating nausea and vomiting associated with chemotherapy and surgery .

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its functional groups enable various reactions such as:

- Nucleophilic substitutions

- Cyclization reactions

These reactions can lead to the development of new compounds with potential biological activities or applications in other fields .

Material Science

Research indicates potential applications in the development of polymers and coatings. The unique benzoxazine structure can impart specific thermal and mechanical properties to materials, making it suitable for high-performance applications .

Case Study 1: Synthesis of Azasetron

In a study focusing on the synthesis of Azasetron, researchers utilized this compound as a key intermediate. The study highlighted the efficiency of this compound in facilitating the formation of Azasetron through a series of reactions involving cyclization and functional group transformations .

Case Study 2: Polymer Development

Another investigation explored the use of this compound in creating novel polymeric materials. The incorporation of benzoxazine units into polymer matrices was shown to enhance thermal stability and mechanical strength, suggesting its utility in high-temperature applications .

Table 1: Comparison of Applications

| Application Area | Description | Example Use |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Synthesis of Azasetron |

| Synthetic Organic Chemistry | Building block for various organic reactions | Nucleophilic substitutions |

| Material Science | Development of polymers with enhanced properties | High-performance coatings |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to three closely related derivatives:

Key Findings:

The methyl ester in the target compound and its 4-methyl analog facilitates hydrolysis to the carboxylic acid during synthetic steps, a critical pathway in Azasetron production.

Synthetic Utility :

- The target compound is synthesized via nitration, reduction, and cyclization of methyl salicylate derivatives, while the 4-methyl analog requires additional methylation steps.

- The 4-methyl acid (123040-79-9) is directly used in the final stages of Azasetron hydrochloride synthesis, highlighting its role as a late-stage intermediate.

Market Viability :

- The target compound remains widely available, whereas the 4-methyl ester analog has been discontinued, likely due to niche applications or synthetic challenges.

Pharmacological Relevance :

- Substitutions at position 4 (methyl) and position 8 (ester/acid) influence binding affinity to the 5-HT₃ receptor, as seen in Azasetron’s structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester, and what analytical methods validate its purity?

- Synthesis : The compound can be synthesized via cyclization of precursor intermediates, such as methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate, under acidic or basic conditions. Evidence from analogous benzoxazine derivatives suggests using catalytic agents (e.g., TiCl₄) to optimize ring closure efficiency .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical. For example, NMR analysis of similar esters confirms regiochemistry by distinguishing between diastereotopic protons in the benzoxazine ring .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and exposed to UV light. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free carboxylic acid or demethylated derivatives) .

- Key Parameters : Melting point consistency (compare with literature values like mp 143–152.5°C for related benzoxazines ) and spectral stability (FTIR for carbonyl group integrity) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Data Reconciliation : Cross-reference crystallographic data (e.g., single-crystal X-ray diffraction for analogous compounds ) with experimental observations. For example, polymorphic forms or solvate formation may explain discrepancies in melting points.

- Analytical Harmonization : Use standardized calibration protocols for DSC (Differential Scanning Calorimetry) and ensure NMR solvents (e.g., DMSO-d₆ vs. CDCl₃) do not induce shifts in resonance signals .

Q. How can regioselective functionalization of the benzoxazine ring be achieved for structure-activity relationship (SAR) studies?

- Synthetic Design : Employ directed ortho-metalation (DoM) with lithium amides to introduce substituents at the C-5 or C-7 positions. For example, halogenation or sulfonation at specific sites can modulate electronic properties .

- Validation : Use 2D NMR (COSY, HSQC) to confirm substitution patterns and computational modeling (DFT) to predict reactive sites .

Q. What methodologies identify and quantify impurities in batches of this compound?

- Impurity Profiling : LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) detects common impurities like residual starting materials (e.g., 6-chloro precursors) or oxidation byproducts .

- Quantification : Compare against certified reference standards (e.g., LGC Quality’s EP impurity guidelines) and validate limits of detection (LOD) ≤ 0.1% .

Q. How does the compound’s stereochemistry influence its pharmacological activity in preclinical models?

- Experimental Design : Synthesize enantiomers via chiral resolution (e.g., using amylose-based chiral HPLC columns) and test in receptor-binding assays. For example, related benzoxazine derivatives show differential activity at GABA-A receptors depending on stereochemistry .

- Data Interpretation : Correlate circular dichroism (CD) spectra with in vitro efficacy data to establish structure-activity relationships .

Contradictions and Methodological Gaps

- Spectral Data Variability : Discrepancies in reported ¹H NMR shifts (e.g., methyl ester protons) may arise from solvent effects or pH-dependent tautomerism. Always report solvent and temperature conditions .

- Thermal Stability : While some sources report decomposition above 150°C , others lack thermal data. Thermogravimetric analysis (TGA) under inert atmospheres is recommended for precise characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.